![molecular formula C23H16FN5OS3 B2758519 N-(benzo[d]thiazol-2-yl)-2-((6-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)acetamide CAS No. 923147-99-3](/img/structure/B2758519.png)
N-(benzo[d]thiazol-2-yl)-2-((6-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)acetamide
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Description
N-(benzo[d]thiazol-2-yl)-2-((6-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)acetamide is a useful research compound. Its molecular formula is C23H16FN5OS3 and its molecular weight is 493.59. The purity is usually 95%.
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Scientific Research Applications
Structure-Activity Relationships in Drug Design
This compound's structure-activity relationship has been investigated for its potential as a dual inhibitor of phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR), highlighting its significance in the development of cancer therapeutics. Variations of the benzothiazole ring were explored to enhance metabolic stability, offering insights into the chemical modifications that can influence the compound's efficacy and pharmacokinetics (Stec et al., 2011).
Insecticidal Applications
Research has also explored the synthesis of various heterocycles incorporating a thiadiazole moiety, derived from similar compounds, for potential insecticidal properties against pests like the cotton leafworm, Spodoptera littoralis. This suggests the compound's potential utility in agricultural pest management (Fadda et al., 2017).
Antitumor Activity
Further investigations have been conducted on derivatives of N-[4-(benzothiazole-2-yl)phenyl]acetamide for their antitumor activity. These studies evaluated the compounds' efficacy against various human tumor cell lines, contributing to the search for new cancer treatments (Yurttaş et al., 2015).
Antimicrobial and Antifungal Applications
The antimicrobial and antifungal properties of novel sulphonamide derivatives, including those similar to the specified compound, have been studied. These compounds showed promising activity against different strains, indicating potential applications in combating microbial and fungal infections (Fahim & Ismael, 2019).
Kinase Inhibitory and Anticancer Activities
Research on N-benzyl substituted acetamide derivatives containing thiazole has shown selective Src kinase inhibitory activities and significant anticancer activities, underscoring the compound's potential in targeted cancer therapies (Fallah-Tafti et al., 2011).
properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-2-[6-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16FN5OS3/c1-13-21(33-22(25-13)14-6-8-15(24)9-7-14)17-10-11-20(29-28-17)31-12-19(30)27-23-26-16-4-2-3-5-18(16)32-23/h2-11H,12H2,1H3,(H,26,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQLJGZKSVQALED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)F)C3=NN=C(C=C3)SCC(=O)NC4=NC5=CC=CC=C5S4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16FN5OS3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(benzo[d]thiazol-2-yl)-2-((6-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)acetamide |
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